molecular formula C19H19N3O6 B2917827 (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1428372-85-3

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Numéro de catalogue: B2917827
Numéro CAS: 1428372-85-3
Poids moléculaire: 385.376
Clé InChI: XGGBOLITVGRGGW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (CAS Number: 1428372-85-3) is a synthetic organic compound with a molecular formula of C19H19N3O6 and a molecular weight of 385.4 g/mol . This complex molecule features a 1,2,4-oxadiazole heterocycle linked to a furan ring and an azetidine moiety, which is in turn connected to a 3,4,5-trimethoxybenzoyl group . The 3,4,5-trimethoxyphenyl unit is a significant pharmacophore found in numerous biologically active molecules and is a key structural feature in well-known tubulin polymerization inhibitors, such as Combretastatin A-4, which display potent antiproliferative activity . This specific structural architecture suggests potential for the compound to be explored in medicinal chemistry research, particularly in the development of anticancer agents. The presence of both nitrogen- and oxygen-containing heterocycles (1,2,4-oxadiazole, furan, azetidine) provides multiple sites for molecular interaction, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery . Furthermore, chalcones and other α,β-unsaturated carbonyl derivatives have demonstrated significant antibacterial potential against pathogens like Staphylococcus aureus , indicating that this compound may also hold promise in infectious disease research . This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Propriétés

IUPAC Name

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-24-14-7-11(8-15(25-2)16(14)26-3)19(23)22-9-12(10-22)18-20-17(21-28-18)13-5-4-6-27-13/h4-8,12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGBOLITVGRGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the furan and oxadiazole moieties followed by their coupling with azetidine and trimethoxyphenyl groups. The synthetic routes often utilize various catalysts and controlled conditions to optimize yield and purity .

Chemical Structure

The compound features a complex structure that includes:

  • Furan ring
  • Oxadiazole moiety
  • Azetidine ring
  • Trimethoxyphenyl group

This unique combination contributes to its diverse biological activities.

Anticancer Properties

Research indicates that compounds with oxadiazole moieties often exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values ranging from 9 nM to over 100 μM against different cancer types including breast (MCF-7) and colon (HT-29) cancers .

CompoundCancer Cell LineIC50 (nM)
Example AMCF-717
Example BHT-299
Example CA549>100

The mechanism of action may involve the inhibition of key enzymes or interference with cellular signaling pathways essential for cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate moderate activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The binding energy values in enzyme assays suggest potential interactions with bacterial enzymes like β-ketoacyl-acyl transporter protein synthase III (FabH) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The structural features allow it to effectively bind to these targets, modulating their activity. Potential mechanisms include:

  • Enzyme inhibition
  • Receptor antagonism
  • Interference with nucleic acid functions

These interactions can lead to downstream effects that inhibit tumor growth or microbial proliferation.

Comparative Studies

When compared to similar compounds such as other oxadiazole derivatives or azetidine-based structures, the unique combination of functional groups in this compound enhances its biological profile. For example:

Compound NameStructure TypeNotable Activity
Compound XOxadiazoleAnticancer
Compound YAzetidineAntimicrobial
This CompoundHybridMulti-target

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Anticancer Evaluation : A study demonstrated that derivatives of oxadiazoles exhibited potent anticancer activity across multiple cell lines, supporting the hypothesis that structural modifications can enhance efficacy.
  • Antimicrobial Studies : Research on oxadiazole analogs revealed promising results against resistant bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogs

Core Structural Modifications

Phenyl vs. Trimethoxyphenyl Substitution
  • Molecular weight = 295.29; Formula = C₁₆H₁₃N₃O₃ .
  • Trimethoxyphenyl analog : The addition of three methoxy groups increases molecular weight (~337.35 g/mol, estimated) and TPSA (by ~45 Ų due to oxygen atoms), enhancing solubility and target affinity .
Heterocyclic Variations
  • Isoxazole-substituted analog: (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(isoxazol-5-yl)methanone (CAS 1428363-70-5) replaces the phenyl group with an isoxazole ring. This introduces an additional hydrogen-bond acceptor (N–O group), altering pharmacokinetics (Formula = C₁₃H₁₀N₄O₄; MW = 286.24) .
  • 1,3,4-Oxadiazole derivatives: Compounds like 1-[2-(3,4-dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone exhibit insecticidal and antibacterial activities, highlighting the importance of oxadiazole positional isomerism .

Pharmacokinetic and Drug-Likeness Comparison

Table 1: Key Physicochemical Parameters
Parameter Target Compound (Trimethoxyphenyl) Phenyl Analog Isoxazole Analog Combretastatin-like Oxazolone
Molecular Weight (g/mol) ~337.35 (estimated) 295.29 286.24 ~450–500 (typical)
TPSA (Ų) ~95 (estimated) ~65 ~100 ~110–130
Rotatable Bonds 4–5 5 4 6–8
H-Bond Acceptors 7 5 8 9–11
H-Bond Donors 0 0 0 1–2
Lipinski Violations 0 (predicted) 0 0 0–1
  • Lipinski’s Rule of Five : All analogs comply with ≤1 violation, suggesting oral bioavailability .
  • Fsp³ Index : The azetidine ring in the target compound increases Fsp³ (~0.35–0.40), approaching the optimal ≥0.42 for drug-likeness, unlike planar combretastatin analogs (Fsp³ ~0.20) .
  • TPSA and Absorption : The target’s TPSA (~95 Ų) falls within the 60–140 Ų range, indicating moderate-to-high intestinal absorption, superior to high-TPSA combretastatin derivatives (>140 Ų) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.